Boc-2-nitro-D-phenylalanine
Description
Significance of Non-Canonical Amino Acids in Synthetic Chemistry and Biological Systems
The central dogma of molecular biology describes a system that primarily utilizes twenty canonical amino acids to construct proteins. However, nature itself employs strategies to expand this chemical alphabet, incorporating "non-canonical" or "non-proteinogenic" amino acids (ncAAs) like selenocysteine (B57510) and pyrrolysine to enhance protein function. wiley.com These ncAAs introduce novel chemical functionalities not found in their canonical counterparts. encyclopedia.pubnih.gov
In synthetic chemistry, the deliberate incorporation of ncAAs into peptides and proteins has become a powerful strategy for creating molecules with tailored properties. wiley.comnih.gov These engineered biomolecules can exhibit enhanced stability, novel catalytic activities, or specific binding affinities for therapeutic targets. wiley.comucsb.edu Non-canonical amino acids can contain a wide array of functional groups, including nitro, keto, azide (B81097), and alkynyl groups, which enable specific modifications and bioconjugation reactions. encyclopedia.pubnih.gov The ability to install ncAAs at precise locations within a peptide or protein allows researchers to probe biological processes, develop new therapeutic agents, and design advanced biomaterials. wiley.comnih.gov
Historical Context of Nitro-Phenylalanine Derivatives in Organic Synthesis
The use of nitro compounds in organic synthesis has a rich history, initially prominent as precursors for aromatic amines. scispace.com Over time, the focus has shifted to utilizing the activating effects of the nitro group to facilitate a variety of organic reactions and its capacity to be transformed into other functional groups, broadening its importance in the synthesis of complex molecules. scispace.com The nitro group is a strong electron-withdrawing group, which can influence the reactivity and properties of the molecule to which it is attached.
In parallel, the field of peptide chemistry was revolutionized by the development of protecting groups for amino acids. The tert-butyloxycarbonyl (Boc) group, introduced in the mid-20th century, became a cornerstone of solid-phase peptide synthesis (SPPS). smolecule.com This acid-labile protecting group allows for the stepwise assembly of amino acids into a peptide chain without unwanted side reactions at the amino terminus. smolecule.com
The convergence of these two areas of organic synthesis led to the development of nitro-phenylalanine derivatives, such as Boc-nitrophenylalanine. The first synthesis of phenylalanine itself dates back to 1882. wikipedia.org The subsequent creation of derivatives like Boc-protected nitrophenylalanines provided chemists with valuable building blocks that combined the chirality of the amino acid, the orthogonal protection strategy of the Boc group, and the unique reactivity of the nitro-functionalized aromatic ring. rsc.org These derivatives are now widely used in enzyme engineering and the synthesis of bioactive peptides. chemimpex.comresearchgate.net
Overview of Boc-2-nitro-D-phenylalanine as a Chiral Building Block
This compound is a specific non-canonical amino acid derivative that serves as a valuable chiral building block in organic synthesis. chemimpex.com Its D-configuration is significant because the use of D-amino acids can confer resistance to enzymatic degradation in peptides, a crucial attribute for developing long-lasting therapeutic agents. The compound features a Boc protecting group, which enhances stability and solubility, and an ortho-positioned nitro group on the phenylalanine side chain. chemimpex.comchemimpex.com This specific substitution pattern influences the molecule's electronic properties and steric environment.
As a building block, it is utilized in the synthesis of complex, enantiomerically pure molecules, particularly bioactive peptides and peptidomimetics. chemimpex.comchemimpex.com Its applications are found in drug development, especially in oncology and neurology, where precise molecular interactions are critical for therapeutic efficacy. chemimpex.com The presence of the Boc group makes it suitable for standard peptide synthesis protocols, while the nitro group can be chemically modified, for instance, by reduction to an amine, to allow for further molecular elaboration or conjugation. chemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Boc-D-Phe(2-NO2)-OH, Boc-o-nitro-D-Phe-OH |
| CAS Number | 478183-69-6 |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.3 g/mol |
| Appearance | Off-white solid |
| Purity | ≥ 97% (HPLC) |
Data sourced from Chem-Impex. chemimpex.com
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Boc-D-Phe(2-NO2)-OH |
| Selenocysteine | Sec |
| Pyrrolysine | Pyl |
| Phenylalanine | Phe |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHMNGMAJNWNBP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc 2 Nitro D Phenylalanine
Strategies for Stereoselective Synthesis of 2-nitro-D-phenylalanine Precursors
The critical challenge in synthesizing the precursor, 2-nitro-D-phenylalanine, lies in the establishment of the chiral center at the α-carbon with the desired D-configuration. Various asymmetric synthesis strategies have been developed to address this, including asymmetric alkylation, the use of chiral auxiliaries, and catalytic enantioselective methods.
Asymmetric alkylation of glycine (B1666218) equivalents is a powerful and direct method for the synthesis of α-amino acids. In this approach, a pro-chiral enolate derived from a glycine derivative is alkylated with a suitable electrophile, such as 2-nitrobenzyl bromide. The stereoselectivity of the reaction is controlled by a chiral influence, which can be a chiral catalyst or an auxiliary group.
One prominent strategy involves the alkylation of a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand. This method allows for the preparation of various phenylalanine-type amino acids in diastereomerically pure form. The rigid, planar structure of the Ni(II) complex provides a well-defined steric environment that directs the incoming electrophile to one face of the glycine enolate, thus ensuring high stereoselectivity. nih.govdntb.gov.ua After alkylation, the complex is disassembled to release the desired amino acid and recover the chiral ligand. nih.gov This tandem alkylation–second-order asymmetric transformation protocol has been successfully applied to prepare derivatives such as p-nitro-substituted phenylalanines. nih.gov
Another key approach is the phase-transfer catalyzed alkylation of a glycine-benzophenone Schiff base ester. mdpi.com This method utilizes a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, to control the stereochemical outcome of the alkylation reaction. mdpi.comnih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. This strategy is widely used in asymmetric synthesis. nih.govacs.org
In the context of amino acid synthesis, chiral auxiliaries can be attached to the glycine scaffold. For example, Evans' oxazolidinone auxiliaries have been extensively used for asymmetric aldol (B89426) reactions, which can be a pathway to amino acid precursors. bath.ac.uk While not directly applied to 2-nitro-D-phenylalanine in the provided sources, the principle involves acylation of the auxiliary, followed by stereoselective enolate formation and alkylation. The steric hindrance provided by the auxiliary directs the electrophile to attack from the less hindered face, leading to high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched amino acid.
Another example is the use of (−)-8-phenylmenthol as a chiral auxiliary. doi.org A glycine template esterified with this alcohol can be stereoselectively alkylated. The reaction of the lithium enolate of an 15N-labeled 8-phenylmenthylhippurate with a chiral electrophile demonstrates the power of this method in creating multiple stereocenters with high control. doi.org
In recent years, organocatalysis and phase-transfer catalysis (PTC) have emerged as powerful tools for asymmetric synthesis due to their operational simplicity, mild reaction conditions, and reduced environmental impact. nih.gov
Phase Transfer Catalysis (PTC): Asymmetric PTC is particularly effective for the synthesis of chiral α-amino acids. nih.gov This technique involves the use of a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, to transport a reactant between an aqueous and an organic phase. nih.govunimi.it In the synthesis of 2-nitrophenylalanine derivatives, the asymmetric alkylation of N-(dibenzylidene)glycine tert-butyl ester with 2-nitrobenzyl bromides is catalyzed by a cinchonidine-derived phase transfer catalyst. nih.gov By using pseudoenantiomeric catalysts, such as those derived from cinchonine (B1669041) and cinchonidine, it is possible to synthesize both (R)- and (S)-enantiomers of the target amino acid derivatives in excellent yields and with high enantioselectivity. nih.gov
Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While direct organocatalytic routes to 2-nitro-D-phenylalanine were not detailed in the provided search results, the principles of organocatalysis are applicable. For instance, chiral urea (B33335) and thiourea (B124793) derivatives are known to activate electrophiles and direct nucleophilic attack in a stereoselective manner, a strategy used for the synthesis of various nitro-compounds. mdpi.com Proline and its derivatives are also classic organocatalysts used in asymmetric α-amination and alkylation reactions. mdpi.com These catalysts operate by forming chiral enamines or iminium ions with the substrates, thereby controlling the facial selectivity of the reaction.
Table 1: Comparison of Asymmetric Synthesis Strategies for Phenylalanine Precursors
| Methodology | Chiral Influence | Substrate/Precursor | Key Reagents/Catalysts | Typical Yield | Enantiomeric/Diastereomeric Excess |
|---|---|---|---|---|---|
| Asymmetric Alkylation | Ni(II) Complex | Glycine Schiff Base | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, Ni(NO₃)₂·6H₂O, NaOMe | High | High d.e. |
| Phase Transfer Catalysis | Chiral PTC | N-(dibenzylidene)glycine tert-butyl ester | O-allyl-N-(9-anthracenmethyl) cinchonidium bromide | Excellent | Up to 100% ee |
| Chiral Auxiliary | Evans' Oxazolidinone | N-Acyl Oxazolidinone | Aldehydes, Lewis Acids | Good | High d.e. |
| Chiral Auxiliary | (-)-8-phenylmenthol | N-Benzoyl Glycinate Ester | LDA, Chiral Electrophile | 89% | 92% d.e. (at Cα) |
| Organocatalysis (General) | Chiral Urea/Thiourea | Nitroalkenes, Malonates | Bifunctional Organocatalysts | Variable | High ee |
N-Protection with the tert-Butyloxycarbonyl (Boc) Group
Once the chiral 2-nitro-D-phenylalanine is synthesized, the amino group must be protected to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. organic-chemistry.org
The standard method for introducing the Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgorgsyn.org The reaction can be performed under aqueous or anhydrous conditions. organic-chemistry.org
Several optimized and catalytic methods have been developed to improve the efficiency and selectivity of this transformation.
Base and Solvent Systems: The choice of base and solvent is crucial. Common conditions involve using sodium hydroxide (B78521) in a mixture of water and an organic solvent like tert-butyl alcohol or dioxane. orgsyn.org The reaction is typically stirred overnight at room temperature. orgsyn.orgbeilstein-journals.org
Catalytic Approaches: To accelerate the reaction and improve chemoselectivity, various catalysts have been employed.
Iodine: A catalytic amount of iodine can efficiently promote the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org
Perchloric acid on silica-gel (HClO₄–SiO₂): This solid-supported acid acts as a highly efficient and reusable catalyst for N-Boc protection under solvent-free conditions. organic-chemistry.org
Organocatalysts: Guanidine (B92328) hydrochloride has been reported as an effective organocatalyst for the N-Boc protection of amines and amino acids in ethanol (B145695) at 35–40°C. researchgate.net
Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the reaction with excellent chemoselectivity by activating the di-tert-butyl dicarbonate. organic-chemistry.org
The progress of the reaction is often monitored by thin-layer chromatography (TLC). orgsyn.org After the reaction is complete, a standard workup procedure involves extraction and acidification to isolate the N-Boc protected amino acid. orgsyn.org
Table 2: Selected Optimized Conditions for N-Boc Protection
| Catalyst/Reagent System | Solvent | Temperature | Key Advantages |
|---|---|---|---|
| Di-tert-butyl dicarbonate / NaOH | tert-Butyl alcohol–water | Room Temperature | Standard, widely used method |
| Di-tert-butyl dicarbonate / Iodine (cat.) | Solvent-free | Room Temperature | Mild, efficient, solvent-free |
| Di-tert-butyl dicarbonate / HClO₄–SiO₂ (cat.) | Solvent-free | Room Temperature | Reusable catalyst, inexpensive |
| Di-tert-butyl dicarbonate / Guanidine HCl (cat.) | Ethanol | 35–40°C | Organocatalytic, good yields |
| Di-tert-butyl dicarbonate / Ionic Liquid (cat.) | Neat or co-solvent | Variable | Catalyst recyclability, high chemoselectivity |
Chemoselectivity is a critical consideration when protecting molecules that contain multiple functional groups. In the case of 2-nitro-D-phenylalanine, the key challenge is to selectively protect the primary amino group without reacting with the nitro group or the carboxylic acid.
The use of di-tert-butyl dicarbonate (Boc₂O) is highly effective for the chemoselective protection of amino groups. organic-chemistry.org Under the typically basic or neutral conditions used for Boc protection, the nitro group is unreactive. The carboxylic acid is deprotonated by the base to form a carboxylate salt, which is nucleophilic but generally does not react with Boc₂O. The primary amine is a much stronger nucleophile and reacts readily.
Catalytic methods can further enhance this chemoselectivity. For instance, using guanidine hydrochloride as an organocatalyst allows for the selective mono-N-Boc protection of diamines and the protection of hydroxylamines without side reactions. researchgate.net Similarly, catalyst-free N-protection in water has been shown to chemoselectively yield N-t-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.org This high degree of chemoselectivity makes the Boc group an ideal choice for protecting 2-nitro-D-phenylalanine, ensuring that the nitro functionality remains intact for subsequent manipulations or as a key feature of the final target molecule.
Advanced Synthetic Protocols and Scalability Considerations for Boc-2-nitro-D-phenylalanine
The synthesis of this compound is a nuanced process that demands precise control over chemical reactions and stereochemistry to yield a product with high purity suitable for its applications in peptide synthesis and drug development. chemimpex.comchemimpex.com Advanced protocols focus on efficient multi-step pathways, rigorous preservation of the desired D-enantiomeric form, and effective purification strategies that are amenable to scaling up for industrial production.
Multi-Step Synthesis Pathways
The construction of this compound typically involves a sequence of reactions designed to introduce the nitro group onto the phenyl ring and protect the amino group, while establishing the correct stereochemistry. A common conceptual pathway involves two primary transformations: the nitration of the aromatic ring and the introduction of the tert-butyloxycarbonyl (Boc) protecting group. The order of these steps can be critical. libretexts.org
A logical synthetic route begins with D-phenylalanine as the starting material. This approach leverages a readily available chiral precursor, simplifying the challenge of establishing the correct stereochemistry.
Step 1: N-Protection The first step is often the protection of the amino group of D-phenylalanine with a Boc group. This is crucial to prevent unwanted side reactions at the amino functionality during the subsequent nitration step. The reaction is typically carried out by treating D-phenylalanine with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. orgsyn.org The base, such as sodium hydroxide or potassium bicarbonate, deprotonates the amino group, facilitating its nucleophilic attack on the Boc-anhydride. orgsyn.org
Step 2: Nitration With the amino group protected, the subsequent step is the nitration of the phenyl ring of Boc-D-phenylalanine. This electrophilic aromatic substitution is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The conditions for this reaction, including temperature and reaction time, must be carefully controlled to favor the introduction of the nitro group at the ortho-position (position 2) of the phenyl ring and to minimize the formation of other isomers (meta and para) and di-nitrated products. trine.edu The presence of the bulky Boc-protected amino acid side chain influences the regioselectivity of the nitration.
An alternative strategy could involve starting with 2-nitrophenylalanine and then introducing the Boc group. However, obtaining enantiomerically pure D-2-nitrophenylalanine as a starting material can be a challenge in itself, often requiring resolution of a racemic mixture. Therefore, starting with D-phenylalanine is frequently the more practical approach.
| Synthetic Pathway Overview | |
| Starting Material | D-Phenylalanine |
| Step 1: N-Protection | Reagent: Di-tert-butyl dicarbonate (Boc-anhydride)Conditions: Basic (e.g., NaOH), aqueous/organic solvent mixtureIntermediate: Boc-D-phenylalanine |
| Step 2: Nitration | Reagent: Nitric Acid / Sulfuric AcidConditions: Controlled low temperatureProduct: this compound (with potential isomers) |
Preservation of D-Configuration and Enantiomeric Purity
Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is paramount throughout the synthesis. The D-configuration is essential for the compound's intended use in constructing specific peptides or pharmacologically active molecules. nih.gov The primary threats to enantiomeric purity are racemization, which can occur under harsh acidic or basic conditions, and contamination with the L-enantiomer.
Several strategies are employed to ensure high enantiomeric excess (ee):
Enzymatic Synthesis: Biocatalytic methods offer an elegant and highly selective alternative for producing D-amino acids. nih.gov Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) can be used in cascade reactions to produce D-phenylalanine derivatives with high optical purity. nih.gov One-pot deracemization reactions, using a combination of enzymes like L-amino acid deaminase (LAAD) and a D-selective aminotransferase, can convert racemic or L-amino acids into the desired D-enantiomers with excellent enantiomeric excess (>99%). nih.govrsc.org These enzymatic routes can be applied to produce the D-2-nitrophenylalanine precursor before Boc protection, ensuring a high enantiopurity from the start.
Chiral Resolution: If the synthesis starts with a racemic mixture of 2-nitrophenylalanine, a classical chemical resolution is required. This is most commonly achieved by forming diastereomeric salts. wikipedia.org The racemic amino acid is reacted with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid) or base (e.g., brucine). The resulting diastereomeric salts have different physical properties, most notably solubility, which allows one diastereomer to be selectively crystallized from the solution. wikipedia.org After separation, the resolving agent is removed to yield the enantiomerically pure D-2-nitrophenylalanine.
Chiral Chromatography: For analytical assessment and preparative-scale separation, chiral high-performance liquid chromatography (HPLC) is a powerful tool. documentsdelivered.com Columns with chiral stationary phases (CSPs), such as crown-ether based CSPs, are particularly effective for separating D- and L-amino acid enantiomers. chromatographyonline.com This technique can be used to either separate the final Boc-protected product or the unprotected amino acid precursor, providing a direct method to obtain the enantiopure compound. chromatographyonline.com
| Method | Principle | Key Advantages |
| Enzymatic Deracemization | Uses stereospecific enzymes to convert the unwanted L-enantiomer into the desired D-enantiomer. nih.govrsc.org | High enantiomeric excess (>99%), environmentally friendly conditions. nih.gov |
| Diastereomeric Salt Crystallization | Reacts a racemic mixture with a chiral resolving agent to form diastereomers with different solubilities, allowing separation by crystallization. wikipedia.org | Suitable for large-scale industrial production, cost-effective. |
| Chiral Chromatography | Separates enantiomers based on their differential interactions with a chiral stationary phase. chromatographyonline.com | High resolution, applicable for both analysis and purification. documentsdelivered.com |
Purification Strategies for Synthetic Products
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and reaction byproducts, such as isomeric forms of the product. The purification strategy is chosen based on the scale of the synthesis and the nature of the impurities.
Extraction: A standard workup procedure after the reaction involves extraction. For instance, after N-protection, the reaction mixture is often acidified, and the N-Boc-amino acid is extracted into an organic solvent like ethyl acetate (B1210297) or diethyl ether. orgsyn.org This separates the product from water-soluble salts and other impurities.
Crystallization and Recrystallization: Crystallization is a primary method for purifying N-protected amino acids on both laboratory and industrial scales. google.com The crude product, which may be an oil or an impure solid, is dissolved in a suitable solvent system, and conditions are adjusted (e.g., by cooling, or by adding a poor solvent) to induce crystallization of the pure compound. researchgate.netchemicalbook.com Stirring the crude oily product with a non-polar solvent like hexane (B92381) or diethyl ether can sometimes induce solidification and wash away non-polar impurities. orgsyn.orgresearchgate.net The process relies on the principle that the desired product is less soluble than the impurities under the chosen conditions.
Chromatographic Methods: When crystallization is insufficient to remove closely related impurities (like positional isomers from the nitration step), column chromatography is employed. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). While highly effective, it can be less economical and more difficult to scale up compared to crystallization. nih.gov
pH Adjustment/Precipitation: The amphoteric nature of the amino acid precursor and the acidic nature of the Boc-protected product can be exploited for purification. Dissolving the crude product in an aqueous basic solution and then carefully neutralizing it with acid can cause the purified N-protected amino acid to precipitate out of the solution, leaving more soluble impurities behind. google.comresearchgate.net
| Purification Technique | Primary Application | Mechanism |
| Solvent Extraction | Initial workup to separate the product from aqueous-soluble reagents and salts. orgsyn.org | Partitioning of the compound between two immiscible liquid phases based on solubility. |
| Recrystallization | Primary method for obtaining high-purity solid product. google.comchemicalbook.com | Difference in solubility between the product and impurities in a specific solvent system. |
| Column Chromatography | Separation of closely related impurities, such as positional isomers. researchgate.net | Differential adsorption of compounds onto a solid stationary phase. |
| pH-Mediated Precipitation | Exploiting the acidic/basic properties for purification from aqueous solutions. researchgate.net | The target compound is precipitated by adjusting the pH to its point of minimum solubility. |
Reactivity and Mechanistic Investigations of Boc 2 Nitro D Phenylalanine
Chemical Transformations Involving the Nitro Aromatic Moiety
The presence of the nitro group on the aromatic ring of Boc-2-nitro-D-phenylalanine significantly influences its reactivity, allowing for a range of chemical modifications.
Aromatic Ring Functionalization Reactions
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This property is pivotal in designing peptide-based therapeutics and chemical probes. While direct functionalization of the aromatic ring of this compound is not extensively detailed in the provided results, the general principles of aromatic chemistry suggest that the nitro group's presence directs incoming electrophiles to the meta position and facilitates substitution by strong nucleophiles at the ortho and para positions relative to the nitro group. The functionalization of aromatic and heteroaromatic rings is a key area of organic synthesis, often employing methods like halogenation and cross-coupling reactions to introduce new functionalities. organic-chemistry.org
Reductions of the Nitro Group to Amine Functionalities
A significant transformation of the nitro aromatic moiety is its reduction to an amine. This reaction is valuable as it introduces a new reactive site on the amino acid side chain. Various methods can achieve this reduction in the presence of a Boc-protecting group.
One common method is catalytic hydrogenation, often employing a palladium catalyst on carbon (Pd/C) with a hydrogen source. scielo.org.mx Another approach involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, which can effectively reduce nitroarenes. organic-chemistry.org Additionally, reduction can be carried out using reagents like stannous chloride or through hydrogeolysis, particularly if the nitro group persists after initial cleavage steps in peptide synthesis. peptide.com A "one-pot" procedure has also been developed for the direct conversion of nitro methyl esters to N-Boc-protected amine methyl esters under neutral conditions. scielo.org.mx
Table 1: Selected Methods for the Reduction of Nitro Groups in the Presence of a Boc Protecting Group
| Reagent/Catalyst | Conditions | Notes |
| H₂/Pd/C | Typically atmospheric or slightly elevated pressure of hydrogen gas. | A standard and widely used method for nitro group reduction. |
| NiCl₂/NaBH₄ | In situ generation of nickel boride. organic-chemistry.org | An environmentally benign method that tolerates air and moisture. organic-chemistry.org |
| SnCl₂ | Can be used if the nitro group is not removed during cleavage from a resin. peptide.com | An alternative chemical reduction method. peptide.com |
| Pd/C, NH₄⁺HCO₂⁻ | Transfer hydrogenation conditions. scielo.org.mx | Can sometimes lead to cyclization side products depending on the substrate. scielo.org.mx |
Reactivity of the Boc Protecting Group in Complex Chemical Environments
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability and specific deprotection conditions. wiley.commasterorganicchemistry.com
Selective Deprotection Methodologies
The removal of the Boc group is a critical step in peptide synthesis to allow for the formation of peptide bonds. biosynth.com This deprotection is typically achieved under acidic conditions.
Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. total-synthesis.comiris-biotech.de The reaction proceeds through protonation of the carbamate (B1207046), followed by fragmentation to release the free amine, carbon dioxide, and a stable tertiary cation. total-synthesis.com Other acidic reagents that can be used include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and aqueous phosphoric acid. wiley.com Lewis acids such as BF₃·OEt₂, TiCl₄, and ZnBr₂ are also effective. wiley.com Milder, more selective methods have also been developed, such as using oxalyl chloride in methanol, which can be advantageous for substrates with other acid-labile functional groups. rsc.orgnih.gov Another mild approach involves using a catalytic amount of iodine under solvent-free conditions. wiley.com
Table 2: Common Reagents for Selective Boc Deprotection
| Reagent | Conditions | Selectivity/Notes |
| Trifluoroacetic acid (TFA) | Typically in a solvent like dichloromethane (B109758) (DCM). total-synthesis.comiris-biotech.de | Standard and highly effective, but harsh. researchgate.net |
| Hydrochloric acid (HCl) | In organic solvents like dioxane or methanol. rsc.orgnih.gov | A common alternative to TFA. rsc.org |
| Oxalyl chloride/Methanol | Room temperature. rsc.orgnih.gov | Mild conditions, suitable for acid-sensitive molecules. rsc.orgnih.gov |
| Iodine (catalytic) | Solvent-free or in a solvent. wiley.com | A neutral and efficient alternative method. wiley.com |
| Aqueous Phosphoric Acid | Environmentally benign conditions. organic-chemistry.org | A mild and selective reagent. organic-chemistry.org |
Stability and Orthogonality in Multi-Protecting Group Strategies
In the synthesis of complex peptides, multiple protecting groups are often required for various functional groups on the amino acid side chains. peptide.combiosynth.com The concept of "orthogonality" is crucial, meaning that each protecting group can be removed under specific conditions without affecting the others. masterorganicchemistry.comiris-biotech.de
The Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bn (Boc/benzyl) strategy. biosynth.com The Boc group is acid-labile, while benzyl-based side-chain protecting groups are typically removed by strong acids like hydrogen fluoride (B91410) (HF). biosynth.comiris-biotech.de This allows for the selective removal of the N-terminal Boc group at each step of peptide elongation without disturbing the side-chain protection. biosynth.com
The Boc group is considered orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) group. total-synthesis.com This orthogonality allows for complex synthetic routes where different parts of a molecule can be deprotected selectively. masterorganicchemistry.comtotal-synthesis.com For instance, a Boc group can be removed with acid while an Fmoc group on another part of the molecule remains intact, and vice versa. total-synthesis.com
Side Reactions and Their Mitigation
While the Boc group is generally stable, side reactions can occur during its deprotection. total-synthesis.comresearchgate.net The primary issue arises from the formation of the tert-butyl cation as a byproduct of acid-mediated deprotection. total-synthesis.comresearchgate.net This reactive carbocation can alkylate nucleophilic amino acid residues, such as tryptophan and methionine. total-synthesis.com
To prevent these unwanted side reactions, "scavengers" are added to the deprotection cocktail. total-synthesis.comresearchgate.net These are nucleophilic species that react with and "scavenge" the tert-butyl cations before they can modify the peptide chain. total-synthesis.com Common scavengers include anisole, cresol, and thiophenol. total-synthesis.com
Another potential side reaction, though less common, is the formation of isocyanate intermediates under strongly basic conditions, which is generally not a concern in standard Boc-based peptide synthesis where acidic conditions are used for deprotection. researchgate.net In the context of PNA (peptide nucleic acid) synthesis using Boc chemistry, the use of strong acids like TFMSA or HF for final cleavage can be a drawback, leading to the development of alternative "safety-catch" protecting group strategies that are compatible with the milder TFA used for Boc removal. rsc.org
α-Carbon Stereocenter Reactivity
The stereochemical integrity of the α-carbon is a critical consideration during chemical transformations of amino acids. For this compound, this is particularly relevant in amide coupling and derivatization reactions.
Amide bond formation is a fundamental reaction in peptide synthesis, but it carries the inherent risk of racemization at the α-carbon of the activated amino acid. This is especially true under basic conditions which can facilitate the abstraction of the α-proton. nih.gov The activation of the carboxylic acid group increases the acidity of this proton, making it susceptible to epimerization. nih.gov
To mitigate this, specific coupling reagents and conditions are employed. The use of propanephosphonic acid anhydride (B1165640) (T3P®) in the presence of pyridine (B92270) is a method known to minimize racemization. researchgate.netresearchgate.net The N-Boc protecting group also plays a crucial role in preventing racemization during the initial amide coupling step. researchgate.netresearchgate.net Studies have shown that using T3P® in a mixture of ethyl acetate (B1210297) and pyridine at 0°C provides conditions that significantly reduce the degree of racemization. nih.gov In one study, this method was used to react N-tert-butyloxycarbonyl (Boc) D-phenylalanine with 2-aminobenzonitrile, demonstrating low levels of epimerization. researchgate.netresearchgate.net Another coupling reagent, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), used with Hünig's base, is also effective in subsequent coupling steps after the removal of the Boc group. researchgate.net
Research has demonstrated that for the synthesis of phenylalanine derivatives, the use of T3P as a coupling reagent with pyridine in ethyl acetate resulted in a low degree of racemization. researchgate.net The enantiomeric excess (ee) of products synthesized from enantiopure Boc-phenylalanine derivatives has been reported to be higher than 99%, indicating that minimal racemization occurs under these conditions. nih.gov
Table 1: Coupling Reagents and Conditions for Epimerization Control
| Coupling Reagent | Additive/Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| T3P® | Pyridine | Ethyl Acetate | 0 °C | Low degree of racemization | nih.govresearchgate.net |
| DEPBT | Hünig's base (DIPEA) | Not specified | Not specified | Effective for second amide coupling | researchgate.net |
| HATU | DIEA | Dichloromethane | 0 °C to r.t. | Used in the synthesis of phenylalanine derivatives | nih.govmdpi.com |
Maintaining the stereochemical integrity of this compound is also crucial during various derivatization reactions beyond simple amide coupling. The Boc protecting group is generally stable to most nucleophiles and basic conditions, which helps in preserving the stereocenter during many chemical modifications. organic-chemistry.org
Derivatization processes can include reactions such as the reduction of the nitro group or modifications to the phenyl ring. For instance, a silane-mediated direct amidation followed by a Zn(OAc)2-catalyzed amide reduction has been shown to proceed with excellent stereochemical integrity, yielding a product with 97% enantiomeric excess. rsc.org Similarly, palladium-catalyzed reactions for C-H functionalization of peptides containing modified phenylalanine residues have been shown to proceed without affecting the stereochemistry. wiley.com
The choice of derivatization reagents and reaction conditions is paramount. For example, in the synthesis of fluorinated phenylalanine derivatives, various methods like alkylation of chiral auxiliaries and cross-coupling reactions are employed, with careful consideration to maintain the stereochemistry of the final product. beilstein-journals.org The use of chiral derivatization reagents (CDRs) can also be employed to analyze and confirm the enantiomeric purity of the resulting derivatives via techniques like HPLC. researchgate.net
Mechanistic Studies of Key Reactions
Understanding the detailed reaction pathways and identifying key intermediates and transition states are fundamental to optimizing reaction conditions and predicting outcomes.
The reactions of this compound often involve multi-step pathways. For example, the deprotection of the Boc group typically proceeds via an acid-catalyzed mechanism. organic-chemistry.org Reagents like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane are commonly used. The mechanism involves protonation of the carbamate followed by cleavage to release the free amine, carbon dioxide, and a tert-butyl cation. organic-chemistry.org
The reduction of the nitro group to an amine is another key transformation. This is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The reaction proceeds via the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino group.
In amide coupling reactions using carbodiimides, the reaction pathway involves the formation of a highly reactive O-acylisourea intermediate. uniurb.it This intermediate can then react with the amine component to form the amide bond. However, it is also susceptible to racemization via the formation of an oxazolone (B7731731) intermediate. uniurb.it The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can intercept the O-acylisourea to form a less reactive active ester, which then reacts with the amine, thereby suppressing the racemization pathway. uniurb.it
The identification of intermediates and the characterization of transition states provide deeper insight into reaction mechanisms. In the context of peptide oxidation, which can be relevant to the stability of phenylalanine derivatives, hydroperoxides have been identified as key intermediates. whiterose.ac.uk Their accumulation and subsequent decomposition can lead to further degradation products. whiterose.ac.uk
For the Bamford-Stevens reaction, which can be used in the derivatization of related structures, a diazo intermediate is postulated to be formed from a tosylhydrazone precursor. nih.gov In the Curtius rearrangement, which can be employed to introduce a nitrogen atom, an acyl azide (B81097) intermediate rearranges to an isocyanate. organic-chemistry.org
Computational studies and advanced spectroscopic techniques are often employed to elucidate the structures of transient intermediates and transition states. For example, in allylic carboxylation reactions catalyzed by palladium(II)-sulfoxide complexes, the proposed transition states help to explain the observed stereochemical outcomes. rsc.org While direct experimental observation of transition states is challenging, their nature can be inferred from kinetic studies and the stereochemical course of the reaction.
Applications of Boc 2 Nitro D Phenylalanine in Advanced Chemical Synthesis
Contributions to Drug Discovery and Development
The unique properties of Boc-2-nitro-D-phenylalanine make it a significant contributor to modern drug discovery and development programs. chemimpex.com The ability to incorporate this non-canonical amino acid allows for the rational design of drug candidates with improved efficacy, selectivity, and stability.
Enzymes are critical targets in drug development, and designing molecules that can inhibit their activity is a common therapeutic strategy. This compound serves as a building block in the synthesis of such inhibitors. chemimpex.comchemimpex.com By incorporating this residue into a peptide sequence, researchers can create molecules that bind more effectively to the active site of a target enzyme, thereby enhancing the drug's efficacy and specificity. chemimpex.comchemimpex.com The nitro group can be exploited to create additional interactions with the enzyme's binding pocket or can be chemically reduced to an amine group for further functionalization. chemimpex.com For example, substituted aryl glycines, which are structurally related, are known components of inhibitors for enzymes like the hepatitis C virus NS3/4A protease. rsc.org
A major challenge in medicine is delivering a drug specifically to its site of action, such as a tumor, while minimizing its effects on healthy tissues. This compound and related compounds are used in strategies to create such targeted therapeutic agents. chemimpex.comsigmaaldrich.com
One approach is the development of prodrugs. In this strategy, a Boc-protected amino acid is attached to a parent drug, like the chemotherapy agent gemcitabine. mdpi.com This modification can improve the drug's delivery to tumor sites. Studies have shown that amino acid and dipeptide prodrugs of gemcitabine, synthesized using Boc-protected precursors, exhibit enhanced stability, better resistance to metabolic breakdown, and higher potency in cancer cell lines. mdpi.com Another strategy involves targeting specific transporters that are overexpressed on cancer cells. For example, a prodrug of the anti-melanoma agent sesamol (B190485) was designed by conjugating it to L-phenylalanine (using a Boc-protected intermediate) to target the L-type amino acid transporter 1 (LAT1), thereby increasing its delivery into melanoma cells. mdpi.com Furthermore, the nitro group on this compound can serve as a handle for bioconjugation, a process used to attach the peptide to other molecules like imaging agents or antibodies to improve their targeting capabilities. chemimpex.com
Table 2: Applications in Drug Discovery
| Application Area | Strategy | Role of this compound | Citations |
|---|---|---|---|
| Enzyme Inhibition | Design of potent and selective inhibitors. | Serves as a building block to create peptides with enhanced binding to enzyme active sites. | chemimpex.comchemimpex.com |
| Targeted Therapy | Prodrug design for targeted delivery. | Used as a precursor to link drugs to amino acids, targeting transporters on cancer cells. | mdpi.commdpi.com |
| Targeted Therapy | Bioconjugation for improved targeting. | The nitro group provides a functional handle for attaching peptides to targeting moieties. | chemimpex.com |
Analog Synthesis for Structure-Activity Relationship (SAR) Studies
This compound is a crucial starting material for generating series of related compounds, or analogs, to investigate how molecular structure affects biological function—a process known as Structure-Activity Relationship (SAR) studies. lookchem.comsemanticscholar.org The true value of this compound in SAR studies lies in the chemical versatility of its nitro group.
The nitro group can be chemically reduced to an amine (NH2) group, transforming the nitrophenylalanine into an aminophenylalanine derivative. nih.govacs.org This amine then serves as a chemical handle for a wide array of subsequent modifications. For instance, researchers can attach various functional groups to this amine to explore how changes in size, charge, or hydrogen-bonding capability at this specific position on the molecule impact its interaction with biological targets like enzymes or receptors. mdpi.com
A key advantage of using a D-amino acid like this compound is the increased stability of the resulting peptides. Peptides made from D-amino acids are less susceptible to degradation by natural enzymes (proteases), which typically recognize L-amino acids. This enhanced stability is critical for developing potential therapeutic agents that need to persist in the body to be effective.
In a typical SAR study, a library of compounds might be synthesized starting from the aminophenylalanine core. The table below illustrates a hypothetical series of modifications to probe different molecular properties.
| Modification to Amine Group | Property Being Probed | Potential Influence on Biological Activity |
| Acetylation (adding -COCH₃) | Size, hydrogen-bond donation | Neutralizes charge, adds bulk. |
| Guanidination | Basicity, hydrogen-bond donation | Introduces a positive charge, mimics arginine. |
| Alkylation (e.g., adding -CH₃) | Steric bulk, hydrophobicity | Increases size and non-polar character. |
| Arylation (adding an aromatic ring) | π-π stacking, hydrophobicity | Introduces potential for aromatic interactions. |
By systematically making these changes and testing the biological activity of each new analog, researchers can build a detailed map of the structural requirements for a desired effect, guiding the design of more potent and selective molecules. mdpi.com
Utility in Bioconjugation Chemistry
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. This compound is a valuable tool in this field, primarily because its nitro group can be converted into a reactive amine, providing a specific point of attachment for other molecules. chemimpex.comchemimpex.com
Functionalization for Biomacromolecule Labeling
Labeling biomacromolecules such as proteins and antibodies with tags (e.g., fluorescent dyes, biotin) is essential for their detection and study. The aminophenylalanine derived from this compound can be incorporated into a protein's structure through peptide synthesis. nih.govacs.org This provides a unique, chemically distinct site for labeling that is not present in natural amino acids, avoiding non-specific modification of other residues like lysine.
The process often involves:
Incorporation : Synthesizing a peptide or protein to include the 2-aminophenylalanine residue.
Conjugation : Chemically attaching a labeling molecule to the amine group of the 2-aminophenylalanine. This can be achieved through various reactions, such as amide bond formation or the formation of a Schiff base. acs.org
The use of 4-aminophenylalanine, a positional isomer, has been shown to be an effective catalyst for certain bioconjugation reactions, highlighting the utility of aminophenylalanines in this context. nih.govacs.org It can facilitate the attachment of probes to proteins with minimal disruption to the protein's natural structure. nih.gov
Applications in Targeted Delivery Systems
Targeted delivery systems aim to transport therapeutic agents, like anti-cancer drugs, directly to diseased cells, minimizing damage to healthy tissue. nih.govmdpi.com Peptides containing modified amino acids can act as carriers in these systems. nih.gov
This compound can be incorporated into peptides designed to bind to specific cell surface receptors. After converting the nitro group to an amine, a drug or imaging agent can be attached. chemimpex.comchemimpex.com The D-configuration of the amino acid enhances the peptide's resistance to enzymatic degradation in the bloodstream, increasing its chances of reaching the target site. nih.gov For example, antibody-protein conjugates have been developed using p-aminophenylalanine to attach targeting antibodies to protein carriers, creating a modular system for molecular targeting. nih.gov
Emerging Applications in Materials Science
The unique chemical structure of this compound also makes it a valuable component for creating novel nanomaterials with programmed properties.
Peptide Self-Assembly into Nanostructures
Certain short peptides, especially those containing aromatic amino acids, can spontaneously self-assemble into well-defined nanostructures like nanotubes, nanofibers, and vesicles. mdpi.com The introduction of a nitro group onto the phenylalanine ring, as in this compound, significantly alters the electronic properties of the aromatic ring. rsc.org This modification influences the non-covalent interactions, such as π-π stacking and hydrogen bonding, that drive the self-assembly process. researchgate.netnih.gov
Research has shown that dipeptides containing p-nitrophenylalanine can form distinct nanostructures. For instance, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine has been observed to self-assemble into nanotubes, which then further organize into microtapes. rsc.orgrsc.org The formation of these structures can exhibit unique optical properties due to quantum confinement effects. rsc.org The specific solvent used can also guide the final self-assembled state, leading to different structures in different environments. rsc.orgpolimi.it
The table below summarizes observed nanostructures from related Boc-protected nitrophenylalanine dipeptides.
| Dipeptide | Solvent System | Observed Nanostructure | Reference |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/Water | Nanotubes, Microtapes | rsc.orgrsc.org |
| Boc-L-phenylalanyl-L-tyrosine | Ethanol (B145695)/Water | Microspheres | rsc.org |
| Boc-L-phenylalanyl-L-tyrosine | HFP/Water | Microtapes | rsc.org |
Exploration of Bio-Inspired Functional Materials
The development of bio-inspired materials seeks to mimic biological structures to create advanced materials with novel functions. beilstein-journals.org Modified amino acids are key building blocks in this field. researchgate.netrsc.orgrsc.org The incorporation of this compound into polymers or peptide frameworks can create materials with specific, tunable properties.
For example, a polymer containing 2-nitrophenylalanine at the junction between two different polymer blocks has been used to create UV-responsive vesicles (polymersomes). nih.gov Upon irradiation with UV light, the bond involving the nitrophenylalanine cleaves, causing the vesicles to destabilize and release their encapsulated contents. This demonstrates its potential for creating "smart" materials that respond to external stimuli. nih.gov The electron-withdrawing nature of the nitro group can also be exploited to create materials with interesting electronic or optical properties for use in biosensors or other devices.
Analytical Standards and Research Probes
This compound serves a specialized yet crucial role in the analytical and research sectors of chemistry and biochemistry. Its unique structure, combining a bulky, acid-labile protecting group (Boc) with an electron-withdrawing nitro group on the aromatic ring of a non-natural D-amino acid, makes it a valuable tool for specific applications. These applications primarily fall into its use as a certified standard for analytical quantification and as a sophisticated probe for investigating complex biological systems.
Utilization in Quantitative Amino Acid Analysis
In the field of analytical chemistry, particularly in proteomics and metabolomics, the accurate quantification of amino acids is fundamental. This compound is utilized as an analytical standard in techniques designed to quantify and analyze amino acids within complex mixtures. chemimpex.com Its stability and well-defined molecular weight make it an excellent internal or external standard in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The presence of the Boc group enhances its solubility in organic solvents commonly used as mobile phases in reversed-phase HPLC, while the nitro group provides a strong chromophore, facilitating detection by UV-Vis spectrophotometry at specific wavelengths. As a D-enantiomer, it is not naturally incorporated into proteins, allowing it to be distinguished from the common L-amino acids in biological samples. This characteristic is particularly advantageous as it can be spiked into a sample to provide a clear, separate signal for calibration and quantification without overlapping with endogenous L-phenylalanine.
Chemical suppliers provide this compound with comprehensive characterization data, ensuring its suitability for analytical method development and validation under regulatory guidelines. clearsynth.com This includes high purity levels, typically assessed by HPLC, and detailed specifications that are critical for its function as a reliable standard. sigmaaldrich.comscientificlabs.co.uk
Table 1: Physicochemical Properties of this compound Relevant to Analytical Applications
| Property | Value | Significance in Analysis |
| Chemical Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | Provides unambiguous identification. |
| CAS Number | 478183-58-7 | Unique registry number for identification. chemimpex.com |
| Molecular Formula | C₁₄H₁₈N₂O₆ | Used for exact mass determination in Mass Spectrometry. peptide.com |
| Molecular Weight | 310.30 g/mol | Critical for preparing standard solutions of known concentration. peptide.com |
| Purity (Typical) | ≥98% (HPLC) | High purity is essential for an analytical standard to ensure accuracy. sigmaaldrich.com |
| Form | Solid | Allows for precise weighing and preparation of standard solutions. sigmaaldrich.comscientificlabs.co.uk |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF) | Facilitates use in various chromatographic mobile phases. |
This table is generated based on data from multiple chemical suppliers and databases.
Probes for Neurotransmitter Systems Research
The application of this compound extends into the realm of neuroscience and pharmacology, where it is used in the synthesis of research probes to study neurotransmitter systems. chemimpex.com Phenylalanine itself is a critical precursor in the biosynthesis of key catecholamine neurotransmitters, including dopamine (B1211576) and noradrenaline. By incorporating a modified, non-natural amino acid like this compound into peptide sequences, researchers can create unique molecular tools to investigate the function and regulation of these neurological pathways.
These synthetic peptides, incorporating the nitro-phenylalanine residue, can act as antagonists or inhibitors of specific enzymes or receptors within neurotransmitter systems. chemimpex.com The nitro group can influence the electronic properties and conformation of the peptide, potentially altering its binding affinity and specificity for biological targets. wiley.com Furthermore, the D-configuration provides resistance to degradation by proteases, which preferentially cleave peptide bonds involving L-amino acids. This enhanced stability results in a longer biological half-life, a desirable trait for a research probe intended for use in biological assays.
Research in this area involves synthesizing peptide-like molecules and testing them against arrays of relevant biological targets, such as G protein-coupled receptors (GPCRs), which are central to neurotransmitter signaling. pitt.edunih.gov The insights gained from these studies help in understanding neurological functions and can provide a basis for the development of novel therapeutics for neurological disorders. chemimpex.com
Table 2: Research Applications of this compound as a Probe
| Research Area | Application | Mechanism/Rationale |
| Neurotransmitter Receptor Studies | Synthesis of peptide-based receptor ligands (agonists/antagonists). | The modified amino acid alters peptide structure to probe receptor binding sites and function. chemimpex.compitt.edu |
| Enzyme Inhibition Assays | Creation of inhibitors for enzymes involved in neurotransmitter metabolism. | The unique structure can confer high-affinity binding to enzyme active sites. |
| Drug Development | Serves as a building block for novel peptidomimetics targeting neurological pathways. | The D-amino acid structure provides metabolic stability, while the nitro group allows for further chemical modification. chemimpex.comwiley.com |
| Signal Transduction Research | Used to create probes to investigate signaling cascades initiated by neurotransmitters. | Stable, specific ligands are required to selectively activate or block pathways for detailed study. nih.gov |
Advanced Characterization and Analytical Methodologies for Boc 2 Nitro D Phenylalanine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of Boc-2-nitro-D-phenylalanine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry offer detailed insights into the molecular arrangement, absolute configuration, and mass characteristics of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F, 2H)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This is an interactive table. Click on the headers to sort.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.0 |
| Boc C(CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~155.0 |
| β-CH₂ | ~3.2-3.4 (m, 2H) | ~37.0 |
| α-CH | ~4.5-4.7 (m, 1H) | ~54.0 |
| COOH | ~10-12 (br s, 1H) | ~174.0 |
| Aromatic CH | ~7.4-8.1 (m, 4H) | ~124.0-150.0 |
| Aromatic C-NO₂ | - | ~148.0 |
Note: Predicted values are based on data from analogous compounds. chemicalbook.comchemicalbook.com s = singlet, m = multiplet, br s = broad singlet.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides unequivocal proof of the molecule's absolute configuration (the D-configuration at the α-carbon), as well as detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. nih.gov
While the specific crystal structure of this compound is not publicly documented, studies on closely related compounds demonstrate the power of this technique. For instance, the crystal structure of a dipeptide derivative, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, was determined by single-crystal X-ray diffraction, confirming its crystallization in the P2 space group. preprints.orgpreprints.org Such analyses reveal the non-covalent interactions, like hydrogen bonds, that stabilize the molecular conformation in the solid state. preprints.orgpreprints.orgrsc.org For this compound, X-ray analysis would confirm the (R)-configuration at the chiral center and provide precise data on its solid-state conformation.
Table 2: Representative Crystallographic Data for a Related Boc-nitro-phenylalanine Derivative This is an interactive table. Click on the headers to sort.
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P2 | Defines the symmetry elements within the unit cell. preprints.orgpreprints.org |
| a (Å) | 12.4892 | Unit cell dimension along the a-axis. preprints.org |
| b (Å) | 5.1131 | Unit cell dimension along the b-axis. preprints.org |
| c (Å) | 18.7509 | Unit cell dimension along the c-axis. preprints.org |
| β (°) | 90.4730 | Angle of the unit cell. preprints.org |
| Z | 2 | Number of molecules per unit cell. preprints.orgpreprints.org |
Note: Data is for Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and serves as an illustrative example. preprints.orgpreprints.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of this compound (C₁₄H₁₈N₂O₆, MW = 310.3 g/mol ) and to elucidate its structure through fragmentation analysis. acdlabs.comlibretexts.org
In a mass spectrometer, the molecule is ionized, often using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to keep the molecule intact and observe the molecular ion peak (e.g., [M+H]⁺ at m/z 311.1). acdlabs.com Further fragmentation of this ion (tandem MS or MS/MS) provides structural information. Common fragmentation patterns for Boc-protected amino acids include the neutral loss of isobutene (56 Da) or the entire Boc group (100 Da). uab.edu For nitroaromatic compounds, characteristic fragments include the loss of NO (30 Da) and NO₂ (46 Da). youtube.com Analyzing these fragments helps to confirm the presence of both the Boc protecting group and the nitrophenyl side chain.
Table 3: Expected Key Ions in the Mass Spectrum of this compound This is an interactive table. Click on the headers to sort.
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M+H]⁺ | 311.1 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 255.1 | Loss of isobutene from the Boc group |
| [M-Boc+H]⁺ | 211.1 | Loss of the entire Boc group (C₅H₉O₂) |
| [M-Boc-H₂O+H]⁺ | 193.1 | Subsequent loss of water |
| [M-Boc-COOH+H]⁺ | 165.1 | Loss of Boc and carboxyl groups |
| [C₇H₆NO₂]⁺ | 136.0 | Nitrophenylmethyl cation (tropylium ion analog) |
Note: m/z values are for the most abundant isotope and are based on typical fragmentation patterns. libretexts.orgyoutube.com
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and for determining its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for these assessments.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the chemical purity of this compound. Commercial suppliers typically report purities of 98% or higher as measured by HPLC. The technique separates the target compound from any starting materials, by-products, or degradation products.
A common setup involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases, and they are detected as they elute from the column, most commonly by UV absorbance, given the strong chromophore of the nitrophenyl group.
Table 4: Typical Reversed-Phase HPLC Conditions for Purity Analysis This is an interactive table. Click on the headers to sort.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecylsilyl), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Note: These are general conditions and may require optimization. nih.govresearchgate.net
Chiral HPLC for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to undesired diastereomeric impurities in the final peptide product. Chiral HPLC is the most effective method for separating and quantifying the two enantiomers. rsc.org
This separation can be achieved in two main ways:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The sample is passed through an HPLC column where the stationary phase is itself chiral. CSPs based on macrocyclic glycopeptides (e.g., Teicoplanin or Ristocetin A) or polysaccharides are highly effective for resolving Boc-protected amino acids. rsc.orgsigmaaldrich.com For t-BOC amino acids, reversed-phase mode on a CHIROBIOTIC T (Teicoplanin) column is often a viable choice. sigmaaldrich.com The different interactions between the D- and L-enantiomers with the chiral selector result in different retention times, allowing for their separation and quantification. scientific.netscas.co.jp
Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. researchgate.net
The development of robust chiral HPLC methods allows for the detection and quantification of even trace amounts of the undesired L-enantiomer, ensuring the high enantiomeric excess required for pharmaceutical applications. rsc.org
Table 5: Common Chiral HPLC Methodologies for Boc-Amino Acids This is an interactive table. Click on the headers to sort.
| Method | Column/Reagent | Mobile Phase Example | Principle |
|---|---|---|---|
| Direct | Chiral Stationary Phase (e.g., CHIROBIOTIC T) sigmaaldrich.com | Methanol / 0.1% TEAA, pH 4.1 sigmaaldrich.com | Differential interaction of enantiomers with the chiral selector. |
| Direct | Chiral Stationary Phase (e.g., SUMICHIRAL OA) scas.co.jp | Hexane (B92381) / 1,2-Dichloroethane / Ethanol (B145695) scas.co.jp | Host-guest interactions, hydrogen bonding, and charge transfer. |
| Indirect | OPA + Boc-D-Cys researchgate.net | Acetonitrile / Aqueous Buffer | Formation of fluorescent diastereomers separable on a standard C18 column. |
Note: TEAA = Triethylammonium Acetate (B1210297), OPA = o-Phthalaldehyde. Conditions are illustrative. sigmaaldrich.comscas.co.jpresearchgate.net
Optical Rotation and Circular Dichroism for Stereochemical Analysis
The stereochemical integrity of chiral molecules like this compound is paramount, as the biological and chemical properties of enantiomers can differ significantly. Optical rotation and circular dichroism (CD) are powerful, non-destructive techniques used to confirm the enantiomeric purity and investigate the conformational structures of these compounds.
Optical Rotation measures the rotation of plane-polarized light by a chiral substance in solution. The specific rotation, [α], is a characteristic property of a chiral compound. For enantiopure Boc-phenylalanine derivatives, this technique is essential to verify that the synthesis and purification processes have not led to racemization. nih.gov While specific rotation data for this compound is not prominently published, analysis of analogous compounds demonstrates the utility of this method. For instance, various N-protected chiral phenylalanine derivatives have been synthesized and their stereochemical purity confirmed by measuring their specific optical rotation, with values being a key indicator of enantiomeric excess. mdpi.com
Circular Dichroism (CD) Spectroscopy is based on the differential absorption of left- and right-handed circularly polarized light and is particularly sensitive to the secondary structure of peptides and proteins. uni-regensburg.de When phenylalanine derivatives are incorporated into peptides, CD spectroscopy can elucidate how these residues influence the peptide's folding into structures like α-helices or β-sheets. nih.gov Studies on amyloidogenic peptides, for example, show a characteristic negative band around 220 nm in the CD spectrum, which is indicative of a β-sheet-rich structure. researchgate.net This analytical method is critical for understanding the conformational impact of introducing a modified amino acid such as a nitrophenylalanine derivative into a peptide backbone. nih.govresearchgate.net
| Technique | Application for Phenylalanine Derivatives | Sample Research Finding |
| Optical Rotation | Verification of enantiomeric purity and confirmation of stereochemistry after synthesis. | Synthesized enantiopure Boc-phenylalanine amides showed ee-values higher than 99%, indicating no significant racemization during the reaction, as confirmed by optical rotation measurements. nih.gov |
| Circular Dichroism (CD) | Determination of secondary structure (e.g., α-helix, β-sheet) in peptides containing phenylalanine derivatives. | Peptides containing photoswitchable phenylalanine derivatives were studied by CD to observe changes in helical structure upon irradiation. nih.gov Amyloid-like aggregates are known to produce a characteristic negative band around 220 nm. researchgate.net |
Characterization of Self-Assembled Structures
N-Boc protected phenylalanine derivatives, especially dipeptides, exhibit a strong tendency to self-assemble into well-defined nanostructures through non-covalent interactions like hydrogen bonding and π-π stacking. rsc.orgnih.gov A notable example is the derivative Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe), which has been extensively studied for its unique self-assembly behavior. rsc.orgpreprints.org The characterization of these supramolecular structures relies on a suite of advanced analytical techniques.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and molecules in a liquid. horiba.com It works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. For self-assembling systems, DLS is instrumental in confirming the formation of larger aggregates from individual molecules in solution.
In studies of Boc-protected dipeptides, DLS analysis confirmed the formation of large, self-assembled supramolecular structures. rsc.org For example, when a solution of Boc-pNPhepNPhe in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) is diluted with water, DLS measurements show the presence of structures several hundred nanometers in size, validating the aggregation process. rsc.org
| Derivative | Solvent System | DLS Finding |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/Water | Confirmed the formation of large supramolecular structures. rsc.org |
| Boc-L-phenylalanyl-L-tyrosine | HFP/Water | Confirmed the formation of self-assembled structures several hundred nanometers in size. rsc.org |
Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides direct visualization of the morphology and dimensions of self-assembled nanostructures. This technique has been crucial in revealing the intricate architectures formed by Boc-phenylalanine derivatives.
Research on Boc-pNPhepNPhe has uncovered a remarkable dual self-assembly process. rsc.orgresearchgate.net SEM images show that this dipeptide first forms nanotubes with an average diameter of approximately 72 nm. These nanotubes then further organize themselves into larger microtapes with an average thickness of 2.55 µm. rsc.orgresearchgate.net This hierarchical self-assembly is a distinctive feature of this particular derivative. Other related compounds, such as Boc-L-phenylalanyl-L-phenylalanine (Boc-PhePhe), have been shown to form different structures, including nanotubes and nanospheres, depending on the solvent conditions. rsc.orgmdpi.com
| Derivative | Solvent System | Observed Morphology (SEM) | Dimensions |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/Water | Nanotubes assembling into Microtapes | Nanotubes: ~72 nm diameter; Microtapes: ~2.55 µm thickness rsc.orgresearchgate.net |
| Boc-L-phenylalanyl-L-tyrosine | Ethanol/Water | Microspheres rsc.org | Micrometer size range rsc.org |
| Boc-L-phenylalanyl-L-tyrosine | HFP/Water | Microtapes | ~1.42 µm average thickness rsc.org |
| Boc-L-phenylalanyl-L-phenylalanine | HFP/Water | Nanotubes | ~690 nm average thickness rsc.org |
X-ray Diffraction (XRD) and Raman Spectroscopy for Crystalline Properties
X-ray Diffraction (XRD) is the definitive method for determining the crystalline nature and atomic arrangement of solid materials. For self-assembled peptide nanostructures, XRD patterns can confirm their ordered, crystalline state. rsc.orgrsc.org The XRD spectrum of self-assembled Boc-pNPhepNPhe features several sharp Bragg peaks, which is clear evidence of crystallinity. rsc.orgrsc.org Intense diffraction peaks at angles below 10° (2θ) are characteristic of the formation of large, ordered nanostructures. rsc.org Single-crystal XRD analysis has precisely determined that Boc-pNPhepNPhe crystallizes in a monoclinic system with a non-centrosymmetric space group (P2), a feature essential for properties like piezoelectricity. preprints.orgrsc.org
| Derivative | Crystal System | Space Group | Key XRD Finding |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Monoclinic | P2 | Sharp Bragg peaks confirm crystallinity; intense low-angle peaks indicate nanostructure formation. rsc.orgpreprints.orgrsc.org |
| Derivative | Key Raman Band (cm⁻¹) | Assignment |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | 1345 (very intense) | NO₂ group vibration rsc.orgrsc.org |
| Boc-L-phenylalanyl-L-phenylalanine | 1003 | Phenyl ring breathing mode rsc.org |
Derivatives and Analogs of Boc 2 Nitro D Phenylalanine
Positional Isomers and Enantiomers
The placement of the nitro group on the phenyl ring and the stereochemistry of the alpha-carbon are fundamental aspects that define the properties and utility of nitrophenylalanine derivatives.
Boc-3-nitro-D-phenylalanine and Boc-4-nitro-D-phenylalanine
Positional isomers of Boc-2-nitro-D-phenylalanine, namely Boc-3-nitro-D-phenylalanine and Boc-4-nitro-D-phenylalanine, are distinguished by the location of the nitro group on the phenyl ring. This seemingly minor structural change significantly influences the electronic properties and, consequently, the reactivity and biological interactions of the molecule.
Boc-3-nitro-D-phenylalanine , with its meta-substituted nitro group, is a valuable component in peptide synthesis and medicinal chemistry. chemimpex.com The nitro group at this position acts as a strong electron-withdrawing group, which can enhance the stability and solubility of the resulting peptides. This derivative is frequently used in the design of peptide-based therapeutics and chemical probes. The synthesis typically involves the Boc protection of 3-nitro-D-phenylalanine.
| Feature | This compound | Boc-3-nitro-D-phenylalanine | Boc-4-nitro-D-phenylalanine |
| Nitro Group Position | Ortho | Meta | Para |
| CAS Number | 250169-79-4 | 158741-21-0 clearsynth.com | 61280-75-9 peptide.com |
| Molecular Formula | C14H18N2O6 chemimpex.com | C14H18N2O6 smolecule.com | C14H18N2O6 peptide.com |
| Molecular Weight | 310.30 g/mol smolecule.com | 310.30 g/mol smolecule.com | 310.3 g/mol |
| Key Applications | Peptide synthesis, drug development, bioconjugation chemimpex.com | Peptide synthesis, PROTAC development, medicinal chemistry smolecule.com | Peptide synthesis peptide.com |
Comparison with Boc-2-nitro-L-phenylalanine
Enantiomers, molecules that are non-superimposable mirror images of each other, often exhibit distinct biological activities. The L-enantiomer of Boc-2-nitro-phenylalanine, Boc-2-nitro-L-phenylalanine, serves as a critical counterpart to the D-form in various research applications. sigmaaldrich.comclearsynth.com
Boc-2-nitro-L-phenylalanine is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). sigmaaldrich.comscientificlabs.co.uk Its incorporation into peptide chains allows for the study of stereospecific interactions with biological targets. The use of either the D- or L-enantiomer can dramatically alter the secondary structure of a peptide, influencing its stability against enzymatic degradation and its receptor binding affinity. For instance, the introduction of a D-amino acid can induce a beta-turn or disrupt an alpha-helical structure, which can be a key strategy in drug design to enhance peptide stability and bioavailability.
The choice between this compound and Boc-2-nitro-L-phenylalanine is therefore a critical decision in the design of peptidomimetics and other chiral molecules, with the L-form generally being the naturally occurring and more readily recognized isomer by biological systems, while the D-form often confers resistance to proteolysis.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Application |
| This compound | 250169-79-4 | C14H18N2O6 chemimpex.com | 310.30 g/mol | Peptide synthesis, drug development chemimpex.com |
| Boc-2-nitro-L-phenylalanine | 185146-84-3 sigmaaldrich.comclearsynth.com | C14H18N2O6 sigmaaldrich.com | 310.30 g/mol sigmaaldrich.com | Peptide synthesis sigmaaldrich.comscientificlabs.co.uk |
N-Protected Analogs (e.g., Fmoc-2-nitro-D-phenylalanine)
Fmoc-2-nitro-D-phenylalanine is a prominent N-protected analog of this compound. chemimpex.comlookchem.com The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, in contrast to the acid-labile Boc group. This difference allows for selective deprotection of the N-terminus without affecting acid-sensitive side-chain protecting groups. nih.gov
The use of Fmoc-2-nitro-D-phenylalanine is particularly advantageous in solid-phase peptide synthesis (SPPS), where the mild deprotection conditions help to preserve the integrity of the growing peptide chain and the solid support. chemimpex.comnih.gov Like its Boc-protected counterpart, Fmoc-2-nitro-D-phenylalanine is a valuable building block for creating peptides with specific functionalities and for the development of novel therapeutic peptides. chemimpex.com The presence of the nitro group can enhance reactivity and provide a site for further chemical modification. chemimpex.com
| Compound | Protecting Group | Deprotection Condition | CAS Number | Molecular Formula | Molecular Weight |
| This compound | tert-Butoxycarbonyl (Boc) | Acidic | 250169-79-4 | C14H18N2O6 chemimpex.com | 310.30 g/mol |
| Fmoc-2-nitro-D-phenylalanine | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic | 478183-70-9 chemimpex.comlookchem.comscbt.comclearsynth.com | C24H20N2O6 chemimpex.comlookchem.comscbt.com | 432.43 g/mol scbt.com |
Side-Chain Modifications and Further Functionalization
The phenyl ring of this compound offers a scaffold for a variety of side-chain modifications, leading to the creation of novel amino acid analogs with unique properties.
Halogenated and Deuterated Derivatives
The introduction of halogens (fluorine, chlorine, bromine, iodine) onto the phenyl ring of phenylalanine derivatives is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. acs.org Halogenated phenylalanine analogs are used in drug design to enhance interactions with biological targets. For example, fluorinated phenylalanines have been synthesized and investigated for their potential in pharmaceutical applications. beilstein-journals.org
Deuterated derivatives, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in mechanistic studies and for improving the pharmacokinetic profiles of drugs. The synthesis of deuterated 4-fluorophenylalanine from deuterated starting materials has been reported. nih.gov
Advanced Substituted Phenylalanine Analogs
Beyond simple halogenation, the phenyl ring can be further functionalized with a wide range of substituents to create advanced phenylalanine analogs. These modifications can introduce new chemical handles for bioconjugation, alter the electronic properties of the aromatic ring, or introduce steric bulk to probe protein binding pockets.
Examples of advanced substituted phenylalanine analogs include those with cyano, methyl, and methoxy (B1213986) groups. acs.org The genetic incorporation of ortho-substituted phenylalanine derivatives, including those with nitro, cyano, and halide groups, into proteins has been demonstrated, opening up possibilities for creating proteins with novel functions. acs.org The synthesis of various phenylalanine derivatives as potential HIV-1 capsid inhibitors highlights the importance of side-chain modifications in drug discovery. nih.gov These derivatives often start from a core phenylalanine structure that is then elaborated with different functional groups to optimize biological activity. nih.gov
The development of these advanced analogs is often driven by the need for specific properties in drug design, such as enhanced binding to a target receptor or improved metabolic stability.
Peptidic Conjugates and Hybrid Molecules
This compound serves as a versatile building block in the synthesis of peptidic conjugates and hybrid molecules. chemimpex.comchemimpex.com Its structure is uniquely suited for creating complex biomolecules due to the orthogonal nature of its two key functional groups: the acid-labile Boc-protecting group on the alpha-amine and the chemically modifiable nitro group on the phenyl ring. smolecule.com This allows for its incorporation into peptide sequences, followed by targeted modification of the nitro side chain to attach other molecular entities. smolecule.comchemimpex.com
The primary strategy for creating these conjugates involves incorporating this compound into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS). The Boc group protects the amino terminus during peptide bond formation and is selectively removed under acidic conditions to allow for chain elongation. smolecule.com Once the desired peptide sequence is assembled, the nitro group on the phenylalanine residue can be chemically altered. A common and powerful modification is the reduction of the nitro group (-NO₂) to an amine (-NH₂). smolecule.com This newly introduced primary amine serves as a reactive handle for conjugating a wide variety of other molecules, including:
Bioactive small molecules
Fluorescent dyes or probes
Other peptides or proteins
Linkers for attachment to surfaces or nanoparticles chemimpex.com
This approach is valuable in medicinal chemistry and drug discovery for developing novel therapeutics. chemimpex.com For instance, a peptide designed to target a specific receptor can be conjugated to a cytotoxic drug, creating a targeted delivery system. The ability to introduce D-amino acids like this compound can also enhance the proteolytic stability of the resulting peptide conjugate, which is a crucial attribute for therapeutic viability. mdpi.com The development of such hybrid molecules opens avenues for creating enzyme inhibitors, modulators of protein-protein interactions, and advanced bioconjugates for diagnostic and research purposes. chemimpex.com
Table 1: Illustrative Synthesis Pathway for a Hybrid Molecule
This table outlines the representative steps to form a hybrid molecule starting from a dipeptide containing 2-nitro-D-phenylalanine.
| Step | Description | Representative Structure |
| 1. Peptide Synthesis | This compound is coupled with another amino acid (e.g., Alanine) using standard peptide synthesis methods. The nitro group remains intact. | Boc-(2-nitro-D-Phe)-Ala-OH |
| 2. Nitro Group Reduction | After synthesis and deprotection of terminal groups, the nitro group on the phenyl ring is reduced to a primary amine (-NH₂). | H-(2-amino-D-Phe)-Ala-OH |
| 3. Conjugation | The new amine on the phenyl ring is reacted with a molecule of interest (e.g., a fluorescent probe like Dansyl Chloride) to form a stable amide bond. | Dansyl-(2-amino-D-Phe)-Ala-OH |
Table 2: Research Applications of Peptidic Conjugates
This table summarizes potential applications for peptidic conjugates derived from functionalized amino acids like this compound, based on established research principles.
| Application Area | Research Finding/Rationale | Source Citation(s) |
| Targeted Drug Delivery | Peptides containing modified amino acids can be conjugated to therapeutic agents to enhance specificity and efficacy, particularly in fields like oncology. | chemimpex.com |
| Enzyme Inhibition | The introduction of unique side chains and peptide sequences can be used to design potent and selective inhibitors for various enzymes. | chemimpex.com |
| Bioconjugation | The functional handle provided by the modified amino acid is used to attach biomolecules to surfaces or other molecules for diagnostics and drug delivery systems. | chemimpex.comchemimpex.com |
| Neuroscience Research | Utilized in studies of neurotransmitter systems to understand neurological functions and explore potential treatments for related disorders. | chemimpex.com |
| Protein Interaction Studies | Aids in studying protein-ligand interactions, providing insights into optimizing drug binding to molecular targets. | chemimpex.com |
Theoretical and Computational Studies on Boc 2 Nitro D Phenylalanine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the chemical reactivity of Boc-2-nitro-D-phenylalanine. While specific published data for this exact molecule is sparse, the methodologies are well-established for analogous phenylalanine derivatives. researchgate.netacs.org
DFT calculations are typically employed to determine the molecule's most stable three-dimensional conformation by optimizing its geometry. acs.org From this optimized structure, a host of electronic properties can be calculated. The presence of the ortho-nitro group, a strong electron-withdrawing group, significantly influences the electronic distribution of the phenyl ring. Conversely, the Boc protecting group is bulky and has electron-donating characteristics. This electronic interplay governs the molecule's reactivity.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The nitro group tends to lower the LUMO energy, making the phenyl ring susceptible to nucleophilic attack. The distribution of electrostatic potential can also be mapped, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For instance, the nitro group itself presents a region of negative potential, capable of engaging in hydrogen bonding. mdpi.com
Table 1: Representative Predicted Electronic Properties of this compound via DFT
| Calculated Property | Typical Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | ~ -2.5 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 4.5 eV | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Dipole Moment | ~ 5-6 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: Values are estimations based on calculations for structurally similar nitro-aromatic amino acids and are sensitive to the chosen computational method (functional and basis set).
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules like enzymes. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves over time.
An MD simulation can be used to study how this compound behaves in an aqueous environment or how it binds within the active site of a protein. The simulation would track key intermolecular interactions, such as hydrogen bonds formed by the nitro group's oxygen atoms or the carbonyls of the Boc and carboxylic acid groups. It would also capture the hydrophobic interactions and π-π stacking involving the phenyl ring. mdpi.com For instance, in the context of drug design, MD simulations can assess the stability of a docked pose of the compound in a protein's binding pocket, providing insights into the binding affinity and the residence time of the ligand. nih.gov The choice of force field—a set of parameters that defines the potential energy of the system—is crucial for the accuracy of the simulation. mdpi.com
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Protein Complex
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, ReaxFF | Describes the potential energy and forces between atoms. |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment. |
| System Size | 50,000 - 100,000 atoms | Includes the protein, ligand, water, and ions. |
| Simulation Time | 100 - 1000 nanoseconds | Allows for observation of significant conformational changes and interactions. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
Computational Design of Novel Derivatives and Applications
This compound serves as an excellent starting scaffold for the computational design of novel derivatives with tailored properties. This process, often a cornerstone of modern drug discovery, uses computational tools to predict how structural modifications will affect a molecule's function. nih.govmdpi.com
The design process typically begins by identifying a biological target, such as an enzyme or receptor. The parent compound is computationally "docked" into the target's binding site to predict its preferred orientation and binding energy. Based on this initial model, medicinal chemists can propose modifications. For example, the nitro group could be replaced with other substituents (e.g., cyano, halo, or methoxy (B1213986) groups acs.org) to modulate electronic properties and binding interactions. The Boc group could be replaced with other protecting groups, or the core phenylalanine structure could be altered.
Each proposed derivative is then evaluated computationally for its potential to improve binding affinity, selectivity, or other drug-like properties before being selected for chemical synthesis. This iterative cycle of design, computational evaluation, and experimental validation accelerates the discovery of new molecules for applications such as enzyme inhibitors or antiviral agents. nih.govmdpi.com
Table 3: Hypothetical Derivatives of this compound and Their Potential Applications
| Derivative Scaffold | Modification | Rationale | Potential Application |
|---|---|---|---|
| Boc-2-cyano-D-phenylalanine | Replace -NO₂ with -CN | Alter hydrogen bonding potential and use as a fluorescent probe. acs.org | Probing protein environments, enzyme inhibitors. |
| Boc-2-amino-D-phenylalanine | Reduce -NO₂ to -NH₂ | Introduce a basic group for new salt-bridge interactions. nih.gov | HIV capsid modulators, peptide building blocks. |
| Boc-2-nitro-D-homophenylalanine | Insert a methylene (B1212753) (-CH₂-) group | Increase flexibility and probe larger binding pockets. | Enzyme inhibitors with modified specificity. |
| Cbz-2-nitro-D-phenylalanine | Replace Boc with Cbz group | Change deprotection conditions and steric profile. rsc.org | Peptide synthesis, building blocks for complex molecules. |
Mechanistic Modeling of Biocatalytic Transformations
Computational modeling is crucial for understanding the detailed mechanisms of enzyme-catalyzed reactions (biocatalysis) involving this compound. acs.org Such transformations could include the enzymatic removal of the Boc protecting group or reactions at the nitro group.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for this purpose. In a QM/MM simulation, the reacting parts of the system—the substrate and the key amino acid residues in the enzyme's active site—are treated with high-level quantum mechanics to accurately model bond-breaking and bond-forming events. The rest of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics.
This approach allows researchers to map the entire reaction pathway, identify transition states, and calculate activation energies. For example, modeling the hydrolysis of the Boc group by a hydrolase enzyme would reveal the roles of the catalytic triad (B1167595) (typically Serine, Histidine, and Aspartate) in activating a water molecule and attacking the carbonyl carbon of the Boc group. unipd.it These mechanistic insights are invaluable for protein engineering efforts aimed at improving an enzyme's efficiency or altering its substrate specificity. rsc.orgresearchgate.net
Table 4: Proposed Roles of Key Residues in a Hypothetical Hydrolase-Catalyzed Deprotection of this compound
| Active Site Residue | Proposed Mechanistic Role | Interaction with Substrate |
|---|---|---|
| Serine | Acts as the primary nucleophile, attacking the Boc-group carbonyl carbon. unipd.it | Forms a covalent acyl-enzyme intermediate. |
| Histidine | Acts as a general base, accepting a proton from Serine to increase its nucleophilicity. unipd.it | Positions the Serine for attack. |
| Aspartate | Orients the Histidine residue and stabilizes the positive charge on its imidazole (B134444) ring. unipd.it | Stabilizes the catalytic triad conformation. |
| Oxyanion Hole (backbone amides) | Stabilizes the negative charge on the carbonyl oxygen during the formation of the tetrahedral intermediate. | Forms hydrogen bonds with the substrate's carbonyl oxygen. |
Future Perspectives in Boc 2 Nitro D Phenylalanine Research
Integration with Advanced Synthetic Methodologies
The synthesis of unnatural amino acids has traditionally been a complex and challenging endeavor. scripps.edu However, emerging synthetic strategies promise to make the production and modification of molecules like Boc-2-nitro-D-phenylalanine more efficient and versatile. Future research will likely focus on integrating this compound with state-of-the-art synthetic methodologies. For instance, palladium-catalyzed C-H activation techniques, which allow for the direct functionalization of carbon-hydrogen bonds, could offer novel pathways to create derivatives of this compound. scripps.edu The use of specialized ligand compounds can enhance the ability of standard catalysts to forge new bonds on the amino acid backbone, expanding the scope of accessible molecular architectures. scripps.edu
Furthermore, advancements in protecting group strategies are set to refine peptide synthesis. While the Boc group is well-established for its acid-sensitive nature, often used in orthogonal protection schemes with base-labile groups like Fmoc, new methods are continually being developed. beilstein-journals.orgorganic-chemistry.org Research into more efficient coupling reagents and reaction conditions that minimize side reactions and improve yields will be crucial. acs.org The development of protocols for synthesizing complex structures like diketopiperazines (DKPs) from protected amino acids highlights a trend towards creating key building blocks that can streamline the assembly of larger molecules. acs.org Such methods could facilitate the elongation of peptide chains by two amino acid units in a single step, representing a significant leap in synthetic efficiency. acs.org
Exploration of Novel Biomedical Applications
This compound is already recognized for its role as a precursor in the development of bioactive peptides and pharmaceuticals. chemimpex.comchemimpex.com The future will see an intensified exploration of its potential in novel biomedical applications. The nitro group is particularly significant, as it can be reduced to an amine, providing a chemical handle for conjugation, cross-linking, or further modification. smolecule.com This feature is critical for creating sophisticated therapeutic constructs like antibody-drug conjugates or fluorescently labeled peptides for diagnostic purposes. smolecule.com
Researchers are actively designing and synthesizing phenylalanine derivatives as inhibitors for various enzymes and as modulators of protein-protein interactions. chemimpex.comnih.govmdpi.com For example, derivatives have been investigated as HIV capsid inhibitors, where modifications to the core phenylalanine structure, including the position and nature of substituents, can significantly enhance antiviral activity. nih.govmdpi.com The D-configuration of the amino acid can also confer resistance to enzymatic degradation, a desirable trait for therapeutic peptides. researchgate.net Beyond pharmaceuticals, phenylalanine derivatives are being explored for their ability to self-assemble into nanostructures like hydrogels, which have applications in tissue engineering and controlled drug delivery. rsc.orgresearchgate.netmdpi.com These materials can serve as scaffolds for cell growth or as carriers that release therapeutic agents in response to specific physiological cues. researchgate.netresearchgate.net
Development of Sustainable Synthetic Routes
The chemical and pharmaceutical industries are increasingly focused on "green chemistry" to develop cleaner, safer, and more environmentally friendly synthetic methods. researchgate.net Future research on this compound will undoubtedly be influenced by this trend. A key area of development is biocatalysis, which uses enzymes to perform chemical transformations under mild conditions, thus minimizing waste and side reactions. researchgate.net Phenylalanine ammonia (B1221849) lyases (PALs), for example, can catalyze the amination of cinnamic acid derivatives to produce various phenylalanine analogues. frontiersin.org Investigating the immobilization of these enzymes on solid supports allows for their reuse and incorporation into continuous flow systems, enhancing scalability and cost-efficiency. frontiersin.org
Another focus of sustainable synthesis is the reduction of nitroaromatic compounds. Traditional methods often use reagents that generate significant waste. rsc.org Research into greener alternatives, such as catalytic transfer hydrogenation or photocatalytic reduction, is ongoing. rsc.org Additionally, the development of solvent-free or minimal-solvent reaction conditions, such as mechanochemistry (e.g., ball milling), is a promising avenue for reducing the environmental impact of peptide synthesis. acs.org Applying these techniques to the synthesis of short peptides using protected amino acids like this compound could significantly decrease reliance on hazardous solvents. acs.org
Expanding the Scope of Derivatization for Functional Materials
The unique structural properties of phenylalanine and its derivatives make them excellent building blocks for functional materials. rsc.orgresearchgate.net The ability of these molecules to self-assemble via non-covalent interactions like hydrogen bonding and π-π stacking is a key driver in this field. rsc.orgnih.gov Future work with this compound will involve expanding its derivatization to create a new generation of smart materials.
By modifying the phenylalanine scaffold, researchers have created low-molecular-weight gelators that form soft materials capable of trapping solvents. rsc.orgresearchgate.net These gels have potential applications in areas ranging from drug delivery and tissue engineering to environmental remediation, such as removing pollutants from water. rsc.orgresearchgate.net Furthermore, the introduction of specific functional groups can impart unique optical or electronic properties. Self-assembled dipeptides have been shown to form quantum-confined structures with pronounced blue luminescence, making them candidates for photonic devices. rsc.org The inherent chirality of amino acids can also be exploited to create piezoelectric materials, which generate an electric charge in response to mechanical stress. rsc.org For instance, electrospun fibers containing Boc-protected dipeptide analogues have demonstrated strong piezoelectric properties, suggesting their utility in biomedical devices and sensors. rsc.org Engineering π-conjugation in phenylalanine derivatives offers a strategy to control their chiral folding and self-assembly, leading to the rational design of functional chiral materials. nih.gov
Collaborative Research Opportunities and Interdisciplinary Studies
Realizing the full potential of this compound and other unnatural amino acids will require extensive collaboration across multiple scientific disciplines. longlabstanford.orgpitt.edu The synthesis of novel derivatives and the development of advanced synthetic methods are the domain of organic chemists. scripps.edu However, exploring their applications in medicine and materials science necessitates partnerships with biologists, pharmacologists, materials scientists, and engineers.
Collaborations between academic research laboratories and pharmaceutical companies are crucial for translating fundamental discoveries into new drug candidates. scripps.edu Such partnerships can accelerate the process of identifying novel therapeutic agents by applying new synthetic methods to create and screen libraries of unnatural amino acids. scripps.edu Similarly, interdisciplinary studies combining synthetic chemistry with structural biology can lead to the design of novel proteins and enzymes with enhanced stability or new functions. riken.jp The development of functional materials based on self-assembling peptides is another area ripe for collaboration, bringing together chemists to design and synthesize the building blocks and materials scientists to characterize the resulting structures and explore their applications. rsc.orgbham.ac.uk These synergistic efforts will be essential for overcoming the challenges and seizing the opportunities presented by versatile molecules like this compound.
Q & A
Basic Research Questions
Q. How can Boc-2-nitro-D-phenylalanine be synthesized, and what are the critical steps to ensure enantiomeric purity?
- Methodological Answer : The synthesis typically involves sequential protection, nitration, and purification steps. Key steps include:
Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group, as described in analogous Boc-protected amino acid syntheses .
Nitration : Introduce the nitro group at the 2-position via electrophilic aromatic substitution, ensuring regioselectivity by controlling reaction temperature and solvent polarity.
Enantiomeric Purity : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution to verify and maintain D-configuration. Grignard reactions and hydrogenation steps (e.g., Pd/C under controlled pressure) may influence stereochemistry and require optimization .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the Boc group and nitro substitution pattern. The nitro group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield .
- IR Spectroscopy : Identify characteristic nitro group vibrations (e.g., asymmetric stretching at ~1520 cm) and Boc carbonyl stretches (~1680–1720 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm structural integrity.
Q. How does the nitro group influence the solubility of this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Polar Solvents : The nitro group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to dipole-dipole interactions. Solubility can be quantified via gravimetric analysis or UV-Vis spectroscopy at saturation points .
- Non-Polar Solvents : Reduced solubility in hexane or toluene due to the nitro group’s polarity. Compare with analogs like Boc-2-chloro-L-phenylalanine to assess substituent effects on hydrophobicity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize nitro group reduction during catalytic hydrogenation of this compound?
- Methodological Answer :
- Catalyst Selection : Use poisoned catalysts (e.g., Lindlar catalyst) or lower hydrogen pressures (<50 psi) to selectively reduce other functional groups (e.g., benzyl esters) without reducing the nitro group .
- Solvent and pH : Perform reactions in acidic media (e.g., HCOOH) to stabilize the nitro group. Monitor progress via TLC or in situ IR to detect unintended reduction .
Q. What strategies resolve contradictory data on the steric effects of the Boc-protected nitro group in enzyme inhibition studies?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., Boc-2-chloro-D-phenylalanine) to isolate steric vs. electronic effects. Measure binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with enzyme active sites to identify steric clashes or conformational flexibility missed in experimental assays .
Q. How should researchers design experiments to assess the impact of this compound on protein-protein interactions (PPIs)?
- Methodological Answer :
- Kinetic Assays : Use fluorescence polarization or Förster resonance energy transfer (FRET) to monitor PPI disruption in real-time. Incorporate nitro group modifications into peptide substrates .
- Mutagenesis Studies : Introduce mutations at putative binding sites to determine if the nitro group’s steric bulk or electronic properties alter interaction kinetics .
Methodological Considerations for Data Interpretation
- Contradictory Solubility Data : Cross-validate results using multiple techniques (e.g., dynamic light scattering for aggregation vs. HPLC for concentration). Compare with structurally similar compounds to identify outliers .
- Reproducibility in Synthesis : Document reaction parameters (e.g., solvent purity, catalyst batch) rigorously. Variations in Boc deprotection (e.g., TFA concentration) can lead to inconsistent yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
